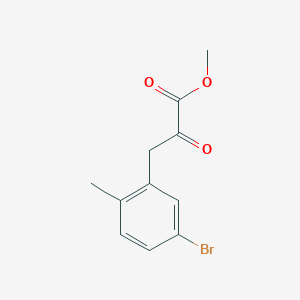

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate

CAS No.:

Cat. No.: VC18356032

Molecular Formula: C11H11BrO3

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrO3 |

|---|---|

| Molecular Weight | 271.11 g/mol |

| IUPAC Name | methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate |

| Standard InChI | InChI=1S/C11H11BrO3/c1-7-3-4-9(12)5-8(7)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3 |

| Standard InChI Key | AZFLEVZCHOKCHD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)CC(=O)C(=O)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate (CAS: 2285641-40-7) belongs to the class of aromatic esters and is categorized as a halogenated compound due to its bromine substituent. Its IUPAC name derives from the propanoate backbone, where the ester group (–COOCH₃) is linked to a 2-oxopropanoic acid moiety, which is further substituted with a 5-bromo-2-methylphenyl group .

Table 1: Key Physical and Chemical Properties

The compound’s structure (Fig. 1) features a bromine atom at the para position of the phenyl ring, which enhances electrophilic substitution reactivity. The methyl group at the ortho position introduces steric effects, influencing regioselectivity in reactions. The keto-ester moiety (–CO–COOCH₃) enables participation in conjugate additions and nucleophilic substitutions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate typically involves a multi-step process, as inferred from analogous compounds :

-

Bromination of 2-Methylphenyl Precursors:

Bromine is introduced via electrophilic aromatic substitution using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS). For example, 2-methylphenol can be brominated to yield 5-bromo-2-methylphenol , which is subsequently functionalized. -

Formation of the Keto-Acid Intermediate:

The brominated aromatic intermediate undergoes condensation with malonic acid derivatives. A patented method for a related compound (5-bromo-2-methyl-3-(trifluoromethyl)pyridine) employs diethyl malonate and sodium hydride in tetrahydrofuran (THF), followed by acid hydrolysis to yield a keto-acid intermediate . -

Esterification:

The keto-acid (3-(5-bromo-2-methylphenyl)-2-oxopropanoic acid) is esterified with methanol under acidic conditions (e.g., H₂SO₄) to form the final ester.

Table 2: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0–25°C | 75–85% | |

| Condensation | Diethyl malonate, NaH, THF | ~70% | |

| Esterification | MeOH, H₂SO₄, reflux | 80–90% |

Industrial-Scale Considerations

Continuous flow reactors are increasingly used to optimize yields and reduce by-products. For instance, the esterification step benefits from precise temperature control (50–60°C) and stoichiometric excess of methanol. Challenges include managing exothermic reactions during bromination and ensuring purity of the keto-acid intermediate .

Chemical Reactivity and Functional Transformations

Electrophilic Aromatic Substitution

The bromine atom directs incoming electrophiles to the meta position, though steric hindrance from the methyl group may limit reactivity. Nitration and sulfonation have been demonstrated in analogous bromoarenes .

Nucleophilic Additions

The α-keto ester group undergoes nucleophilic attacks at the carbonyl carbon. For example, Grignard reagents add to the ketone, forming tertiary alcohols, while amines yield imine derivatives .

Hydrolysis and Transesterification

The ester group hydrolyzes under acidic or basic conditions to regenerate 3-(5-bromo-2-methylphenyl)-2-oxopropanoic acid. Transesterification with higher alcohols (e.g., ethanol) proceeds via acid catalysis .

Equation 1: Acid-Catalyzed Ester Hydrolysis

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

The compound’s bromine and keto-ester groups make it a valuable intermediate in drug discovery. Similar structures are precursors to TRPA1 ion channel inhibitors and analgesics . For example, its trifluoromethylpyridine analog shows nanomolar activity against pain receptors .

Polymer Chemistry

Brominated aromatic esters act as flame retardants in polymers. The bromine atom quenches free radicals, enhancing material stability .

Agrochemicals

Derivatives of methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate are explored as herbicides, leveraging the aryl bromide’s ability to disrupt plant enzymatic pathways.

| Hazard | Precautionary Measures |

|---|---|

| Skin contact | Wear nitrile gloves; wash immediately |

| Inhalation | Use fume hood; monitor air quality |

| Storage | Store in cool, dry place away from oxidizers |

Environmental Impact

Brominated compounds may persist in aquatic environments. Biodegradation studies suggest moderate persistence (half-life: 30–60 days) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume